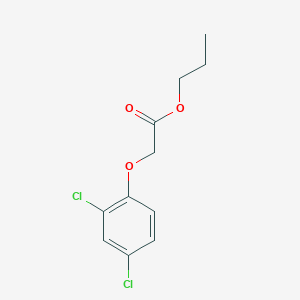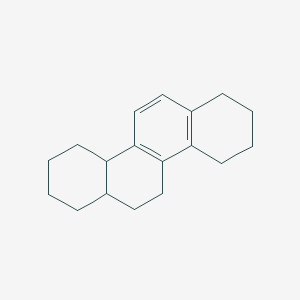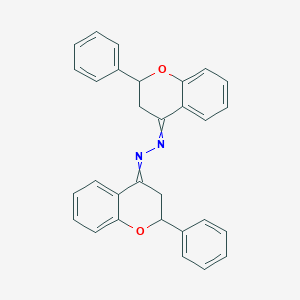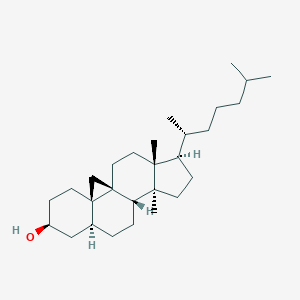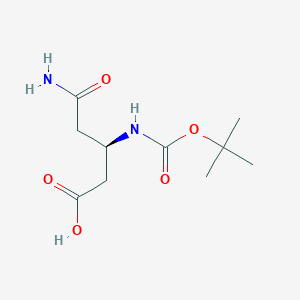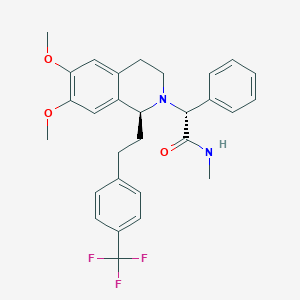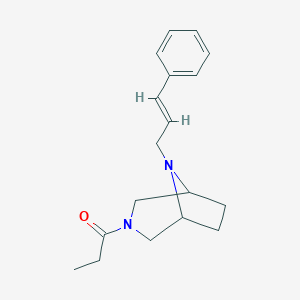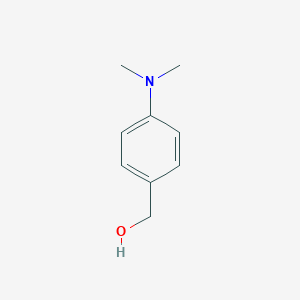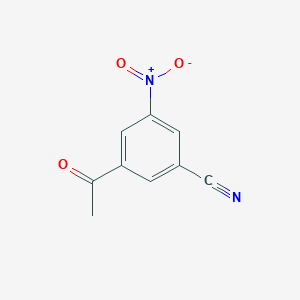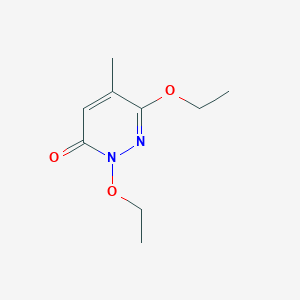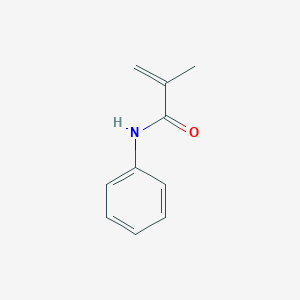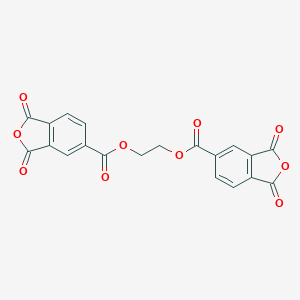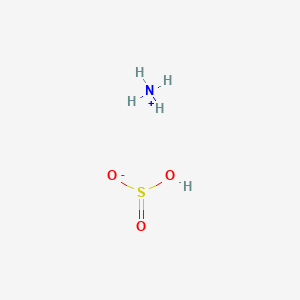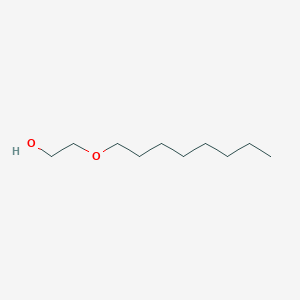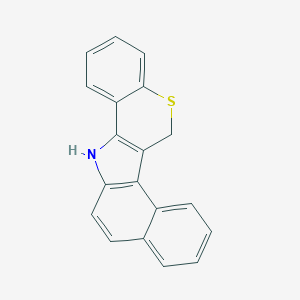
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-, also known as BHPI, is a heterocyclic compound that has attracted attention in the scientific community due to its potential applications in drug discovery. BHPI has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- is not fully understood. However, studies have suggested that Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
Efectos Bioquímicos Y Fisiológicos
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been shown to inhibit the replication of HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- offers several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to exhibit potent biological activities at low concentrations. However, one limitation of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-. One area of research is the development of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- and its potential targets. Additionally, the efficacy of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- in animal models and clinical trials should be further explored to determine its potential as a therapeutic agent.
Métodos De Síntesis
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- can be synthesized through a multi-step process that involves the condensation of 2-aminothiophenol and 2,3-dihydro-1H-inden-1-one. The resulting intermediate is then subjected to cyclization with 2-bromo-1-nitrobenzene, followed by reduction with sodium dithionite to yield Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-. This synthesis method has been optimized to yield high purity Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro-.
Aplicaciones Científicas De Investigación
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, lung, and prostate cancer. Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- has been shown to possess anti-viral activity against HIV-1, HCV, and HSV-1.
Propiedades
Número CAS |
10023-25-3 |
|---|---|
Nombre del producto |
Benzo(e)(1)benzothiopyrano(4,3-b)indole, 6,13-dihydro- |
Fórmula molecular |
C19H13NS |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene |
InChI |
InChI=1S/C19H13NS/c1-2-6-13-12(5-1)9-10-16-18(13)15-11-21-17-8-4-3-7-14(17)19(15)20-16/h1-10,20H,11H2 |
Clave InChI |
BFVGPEZYBWIPMA-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)NC4=C2C5=CC=CC=C5C=C4 |
SMILES canónico |
C1C2=C(C3=CC=CC=C3S1)NC4=C2C5=CC=CC=C5C=C4 |
Otros números CAS |
10023-25-3 |
Sinónimos |
6,13-Dihydrobenzo[e][1]benzothiopyrano[4,3-b]indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



